3-amino-6-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Description
3-Amino-6-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (hereafter referred to as Compound A) is a thieno[2,3-b]pyridine derivative characterized by:
- A 4-chlorophenyl group at position 4.
- A 4-ethoxyphenyl carboxamide group at position 2.
- A trifluoromethyl (CF₃) substituent at position 3.
- A 3-amino group on the thieno-pyridine core.
Its molecular formula is C₂₄H₂₀ClF₃N₃O₂S, with a monoisotopic mass of 509.09 g/mol . The compound’s structure is optimized for interactions with biological targets, particularly in antiparasitic and anticancer research, due to its electron-withdrawing groups (CF₃, Cl) and aromatic substituents .
Properties
IUPAC Name |
3-amino-6-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF3N3O2S/c1-2-32-15-9-7-14(8-10-15)29-21(31)20-19(28)18-16(23(25,26)27)11-17(30-22(18)33-20)12-3-5-13(24)6-4-12/h3-11H,2,28H2,1H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSQVLKTPSWDKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380540-61-4 | |
| Record name | 3-AMINO-6-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 3-amino-6-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide belongs to the thieno[2,3-b]pyridine class of compounds, which have garnered attention for their potential biological activities, particularly in the field of cancer treatment. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHClFNOS
- Molecular Weight : 410.85 g/mol
Research indicates that compounds in the thieno[2,3-b]pyridine class often target specific enzymes and pathways involved in cancer cell proliferation and survival. The compound of interest has been shown to inhibit phosphoinositide-specific phospholipase C (pi-PLC), a known target in cancer therapy. This inhibition leads to altered signaling pathways that can result in reduced cell proliferation and increased apoptosis in cancer cells.
Anticancer Properties
A significant body of research highlights the anticancer properties of this compound. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (e.g., MDA-MB-231 and MCF-7). The following table summarizes key findings from recent studies:
Metabolic Profiling
Metabolic profiling studies have identified significant alterations in metabolic pathways upon treatment with the compound. These include changes in glycolysis and gluconeogenesis pathways, indicating that the compound affects energy metabolism in cancer cells, which is crucial for their survival and proliferation.
Study 1: Breast Cancer Cell Lines
In a study investigating the effects of the compound on breast cancer cell lines, it was found that treatment led to a marked decrease in cell viability and an increase in apoptotic markers. The study utilized the MTT assay to quantify cell viability and demonstrated that higher concentrations resulted in significantly lower survival rates over time.
Study 2: Mechanistic Insights
Another study focused on understanding the mechanistic insights behind the compound's activity. It was observed that the compound not only inhibited pi-PLC but also affected downstream signaling pathways related to cell cycle regulation and apoptosis. This dual mechanism presents a promising avenue for further development as an anticancer agent.
Comparison with Similar Compounds
Substituent Variations at Position 6
Key Observations :
- The 2-thienyl group () enhances solubility compared to bulky aryl groups but may reduce thermal stability.
- 4-Chlorophenyl (Compound A) improves lipophilicity and target binding compared to phenyl or 2-thienyl groups, as seen in higher antiplasmodial activity .
- 4-Ethoxyphenyl in Compound A provides moderate electron-donating effects, balancing the electron-withdrawing CF₃ group .
Impact of Trifluoromethyl (CF₃) and Other Substituents
Key Observations :
- The CF₃ group at position 4 is critical for enhancing binding affinity to hydrophobic pockets in target proteins, as demonstrated by Compound A’s superior antiplasmodial activity .
- Substituting CF₃ with methoxymethyl () or 3,4-dimethylphenyl () reduces potency due to decreased electronegativity and steric hindrance.
Carboxamide Group Modifications
Key Observations :
Key Observations :
- Compound A’s 4-chlorophenyl and CF₃ groups contribute to its nanomolar antiplasmodial potency, outperforming analogues with smaller substituents .
- Nitro groups () improve FOXM1 inhibition but increase cytotoxicity .
Preparation Methods
Cyclization via Knoevenagel Condensation
The thieno[2,3-b]pyridine core is synthesized through a Knoevenagel condensation between malononitrile and aryl aldehydes, followed by sulfur incorporation. For example:
-
Step 1 : Malononitrile reacts with 4-chlorobenzaldehyde in ethanol under piperidine catalysis to form a cyanothioacetamide intermediate.
-
Step 2 : Intramolecular cyclization with elemental sulfur or Lawesson’s reagent yields the 3-aminothieno[2,3-b]pyridine scaffold.
Reaction Conditions :
| Component | Quantity | Solvent | Temperature | Catalyst |
|---|---|---|---|---|
| Malononitrile | 1.0 equiv | Ethanol | Reflux | Piperidine |
| 4-Chlorobenzaldehyde | 1.2 equiv | |||
| Sulfur | 1.5 equiv |
Key Intermediate :
3-Amino-4-(4-chlorophenyl)thieno[2,3-b]pyridine-2-carbonitrile (Yield: 68–75%).
Introduction of Trifluoromethyl Group
Electrophilic Trifluoromethylation
The trifluoromethyl (-CF₃) group is introduced via electrophilic substitution using trifluoromethyl iodide (CF₃I) or Umemoto’s reagent:
-
Method : The core intermediate is treated with CF₃I in the presence of CuI and 1,10-phenanthroline in DMF at 80°C.
-
Regioselectivity : The CF₃ group occupies the C4 position due to electronic directing effects of the amino and cyano groups.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Reaction Time | 12–16 h |
| Yield | 62–70% |
Functionalization at C6 Position
Suzuki-Miyaura Coupling
A 4-chlorophenyl group is introduced at C6 via palladium-catalyzed cross-coupling :
-
Reagents : 4-Chlorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃.
Carboxamide Formation
Amide Coupling with 4-Ethoxyaniline
The cyano group at C2 is hydrolyzed to a carboxylic acid, followed by amide bond formation :
-
Coupling : The acid reacts with 4-ethoxyaniline using EDCl/HOBt in DMF at 25°C.
Reaction Table :
| Reagent | Role | Equiv |
|---|---|---|
| EDCl | Coupling agent | 1.5 |
| HOBt | Activator | 1.5 |
| 4-Ethoxyaniline | Nucleophile | 1.2 |
Final Product Yield : 65–72%.
Alternative Routes and Modifications
One-Pot Multicomponent Synthesis
A streamlined approach combines cyclization and functionalization in a single pot:
Oxidative Dimerization Avoidance
Hypochlorite (NaOCl) oxidation, used in related compounds, is avoided here to prevent dimerization.
Characterization and Validation
Spectral Data
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O = 70:30) shows ≥98% purity.
Challenges and Optimization
Regioselectivity in Cyclization
Piperidine catalysis ensures preferential formation of the thieno[2,3-b]pyridine regioisomer over [3,2-b] derivatives.
Trifluoromethyl Group Stability
Reaction temperatures >100°C lead to CF₃ decomposition; optimal range: 80–90°C.
Industrial-Scale Considerations
Cost-Effective Reagents
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves multi-step reactions starting with thieno[2,3-b]pyridine precursors. Key steps include:
- Coupling reactions : Use of TPR (thiourea peroxide reagent) and K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) to introduce the carboxamide group .
- Substituent introduction : Halogenation or nucleophilic substitution at the 4-position for trifluoromethyl group incorporation, often requiring controlled temperatures (60–80°C) .
- Purification : Recrystallization from THF/toluene mixtures to achieve >90% purity. Yields can be optimized by adjusting solvent ratios and cooling rates .
Table 1 : Representative Synthesis Data for Analogous Compounds
| Substituent (R) | Yield (%) | Melting Point (°C) | Key Reagents |
|---|---|---|---|
| 4-Iodophenyl | 95 | 236.5–237.6 | TPR, K₂CO₃ |
| 2-Cyanophenyl | 91 | 260.8–261.5 | Hydrazine hydrate, butanol |
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, the trifluoromethyl group shows a distinct ¹³C signal at ~120 ppm (quartet, = 280 Hz) .
- X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) provides bond-length validation (mean C–C = 0.004 Å) and hydrogen-bonding networks (R factor < 0.05) . Non-crystallizable samples can be analyzed via DFT simulations or powder XRD .
Advanced Research Questions
Q. How do electron-withdrawing (e.g., trifluoromethyl) and electron-donating (e.g., ethoxy) substituents modulate biological activity?
- Trifluoromethyl : Enhances metabolic stability and lipophilicity, improving membrane permeability. In SAR studies, this group increased binding affinity to FoxM1 by 30% compared to methyl analogs .
- Ethoxyphenyl : Electron-donating groups may enhance π-stacking with aromatic residues in target proteins but reduce electrophilic reactivity. Contrasting activities (e.g., antimicrobial vs. anticancer) depend on substituent positioning .
Table 2 : Substituent Effects on Biological Activity (Analogous Compounds)
| Compound ID | Substituent | IC₅₀ (µM) | Target Protein |
|---|---|---|---|
| 14 | 4-Iodophenyl | 0.85 | FoxM1 |
| 16 | 2-Cyano-4-iodophenyl | 0.72 | FoxM1 |
Q. How can contradictions in reported biological data (e.g., variable IC₅₀ values) be systematically addressed?
- Assay standardization : Use isogenic cell lines and consistent incubation times (e.g., 48 hrs for cytotoxicity assays) to minimize variability .
- Data triangulation : Combine in vitro results with molecular docking (e.g., AutoDock Vina) to validate binding modes. For example, discrepancies in anticancer activity may arise from differential solubility in assay media .
Q. What advanced strategies resolve challenges in crystallizing this compound for structural studies?
- Co-crystallization : Use of fragment-based ligands (e.g., PEG-based co-solvents) to stabilize crystal lattice formation .
- Twinned data refinement : Employ SHELXL's TWIN/BASF commands to model overlapping diffraction patterns, particularly for triclinic systems .
Methodological Guidance for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
